molecular formula C11H16ClFN2O2 B7057014 2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol

2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol

Cat. No.: B7057014
M. Wt: 262.71 g/mol
InChI Key: UKQXGFLURXEPTA-UHFFFAOYSA-N
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Description

2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is a complex organic compound featuring a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol typically involves multiple steps, starting with the preparation of the substituted pyridine ring. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to modify the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(5-Chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the pyridine ring. This combination of substituents can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[(5-chloro-3-fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClFN2O2/c1-11(6-16,7-17)5-15(2)10-9(13)3-8(12)4-14-10/h3-4,16-17H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXGFLURXEPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=C(C=C(C=N1)Cl)F)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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